1,2,4-Triazine-3,5(2H,4H)-dithione

Description

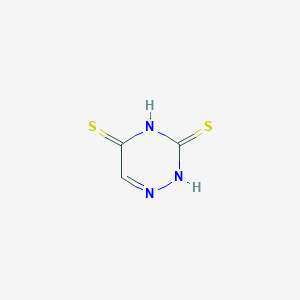

Structure

3D Structure

Properties

IUPAC Name |

2H-1,2,4-triazine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYCDUJGGHBHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364383 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-90-5 | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine-3,5(2H,4H)-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Substituted-1,2,4-triazine-3,5(2H,4H)-dithiones

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones. These heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This document delves into the core synthetic strategies, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights for the synthesis and future exploration of this important class of molecules.

Introduction: The Significance of the 1,2,4-Triazine Dithione Scaffold

The 1,2,4-triazine ring system is a prominent structural motif found in a multitude of biologically active compounds.[1][2][3] The incorporation of two thione functional groups at the 3 and 5 positions, along with a substituent at the 6-position, gives rise to the 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithione scaffold. This arrangement of heteroatoms and functional groups imparts unique physicochemical properties that are conducive to diverse biological interactions.

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: The triazine core has been a key component in the development of agents targeting various pathogens.[1]

-

Antiviral Properties: Notably, some 1,2,4-triazine derivatives have shown potential as antiviral agents, including activity against HIV.[1][2]

-

Anticancer and Antitumor Effects: The scaffold has been explored for its cytotoxic effects against various cancer cell lines.[1][4]

-

Enzyme Inhibition: Specific derivatives have been designed as inhibitors for enzymes such as D-amino acid oxidase (DAAO), highlighting their potential in treating neurological disorders.[5][6][7]

The versatility of the 6-position allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide will focus on the fundamental synthetic routes to access this valuable heterocyclic core.

Core Synthetic Strategies: A Mechanistic Perspective

The primary and most established method for the synthesis of 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones involves the cyclocondensation of a thiosemicarbazide derivative with an α-keto acid. This approach is favored for its reliability and the ready availability of the starting materials.

The Thiosemicarbazide and α-Keto Acid Cyclocondensation Route

This cornerstone synthesis proceeds through a well-defined reaction sequence, which can be dissected into two key stages: initial condensation to form a thiosemicarbazone intermediate, followed by an intramolecular cyclization.

Overall Reaction Scheme:

Figure 1: General workflow for the synthesis of 6-substituted-1,2,4-triazine-3,5(2H,4H)-dithiones.

Mechanistic Insights:

-

Thiosemicarbazone Formation: The initial step is a classical condensation reaction between the hydrazine moiety of thiosemicarbazide and the ketone carbonyl of the α-keto acid.[8][9] This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the corresponding thiosemicarbazone. The choice of an α-keto acid is crucial as the 'R' group will ultimately become the substituent at the 6-position of the triazine ring.

-

Intramolecular Cyclization: The formed thiosemicarbazone then undergoes an intramolecular cyclization. This is the key ring-forming step. The amide nitrogen of the thiosemicarbazone acts as a nucleophile, attacking the carboxylic acid carbonyl. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazine ring. The presence of two thione groups is a result of the initial thiosemicarbazide structure. The reaction is often facilitated by heating in a suitable solvent.

A more detailed mechanistic representation is provided below:

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

Spectroscopic characterization of 1,2,4-Triazine-3,5(2H,4H)-dithione

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,4-Triazine-3,5(2H,4H)-dithione

This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As this specific molecule is not extensively detailed in publicly available spectroscopic libraries, this document synthesizes data from structurally related analogues and theoretical principles to present a robust, predictive characterization. The methodologies and interpretations herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure self-validating and reliable results.

Foundational Principles: Structure and Tautomerism

A critical aspect of characterizing this compound is understanding its potential for tautomerism. The molecule can theoretically exist in several forms, primarily the dithione, thione-thiol, and dithiol tautomers. The equilibrium between these forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[3][4] Spectroscopic analysis is paramount in identifying the predominant tautomer under specific experimental conditions.

The dithione form is characterized by two thiocarbonyl (C=S) groups, while the thiol forms contain one or two thiol (S-H) groups and endocyclic C=N bonds. Studies on analogous 1,2,4-triazole-3-thiones often show that the thione form is dominant, particularly in the solid state and in various solvents.[3][5]

Caption: Tautomeric equilibrium of this compound.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated systems within the molecule. The choice of solvent is critical, as its polarity can shift the tautomeric equilibrium and, consequently, the absorption maxima (λ_max).[6]

Rationale for Analysis: The dithione form contains C=S and C=N chromophores. We anticipate observing characteristic n→π* transitions for the thiocarbonyl groups at longer wavelengths (lower energy) and more intense π→π* transitions for the conjugated triazine system at shorter wavelengths. In contrast, the thiol tautomers would exhibit different absorption profiles due to the altered chromophoric system.

Expected Spectral Data: Based on studies of similar triazine thione derivatives, the UV-Vis spectrum in a polar solvent like ethanol is expected to show distinct absorption bands.[7][8]

| Predicted Transition | Expected λ_max Range (nm) | Chromophore |

| n→π | 330 - 380 | C=S |

| π→π | 270 - 310 | C=N, C=S |

| π→π* | 220 - 250 | Triazine Ring System |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, and cyclohexane to test polarity effects).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.

-

Analysis: Identify the λ_max for each absorption band and calculate the molar extinction coefficients (ε). Comparing spectra in different solvents can provide evidence for tautomeric shifts.[6][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the specific functional groups present, which is essential for confirming the dominant tautomeric form.

Rationale for Analysis: The key distinction between tautomers lies in the presence of C=S and N-H bonds (dithione form) versus S-H and C=N bonds (thiol forms). The presence or absence of a broad S-H stretching band and the precise frequency of the thiocarbonyl (C=S) stretch are diagnostic.

Expected Spectral Data: The following table summarizes the expected vibrational frequencies, with comparative data from related structures.[10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch | 3100 - 3300 (broad) | Indicative of the dithione form. |

| C-H Stretch (Aromatic-like) | 3000 - 3100 | C6-H bond on the triazine ring. |

| S-H Stretch | 2550 - 2650 (weak, broad) | Diagnostic for the thiol tautomer. Its absence suggests the dithione form is dominant. |

| C=N Stretch | 1620 - 1680 | Present in all tautomers, but frequency may shift. |

| N-H Bend | 1550 - 1620 | Coupled with ring vibrations. |

| C=S Stretch (Thioureide) | 1100 - 1350 | Diagnostic for the dithione tautomer. This is often a strong, complex band. |

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

-

Interpretation: Correlate the observed absorption bands with known functional group frequencies to determine the structural features and likely tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. The choice of a deuterated solvent (e.g., DMSO-d₆) is crucial, as it can solubilize the compound and influence tautomeric equilibrium.

Proton (¹H) NMR Spectroscopy

Rationale for Analysis: ¹H NMR will identify the protons attached to carbon (C6-H) and nitrogen (N-H). The chemical shifts and disappearance upon D₂O exchange are key identifiers for N-H protons.

Expected Spectral Data (in DMSO-d₆): The spectrum is expected to be simple, with signals corresponding to the triazine ring proton and the N-H protons.[12][13]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N2-H, N4-H | 11.0 - 13.0 | Broad Singlet (2H) | Labile protons, will exchange with D₂O. Chemical shift is highly dependent on solvent and concentration. |

| C6-H | 7.5 - 8.5 | Singlet (1H) | The sole proton on the triazine ring. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Rationale for Analysis: ¹³C NMR will identify the carbon environments, most notably the thiocarbonyl carbons (C=S), which have characteristic downfield chemical shifts. This provides direct evidence for the dithione tautomer.

Expected Spectral Data (in DMSO-d₆): The spectrum should show three distinct signals for the three carbons of the triazine ring.[12][14]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C3, C5 (C=S) | 170 - 185 | Diagnostic for the thiocarbonyl groups. These carbons are significantly deshielded. |

| C6 | 140 - 150 | The C-H carbon of the triazine ring. |

NMR Experimental Workflow:

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Rationale for Analysis: High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₃H₃N₃S₂). Electron ionization (EI) will induce fragmentation, providing clues about the molecule's stability and structure. The fragmentation of related triazine derivatives often involves the loss of small, stable molecules or radicals.[15][16]

Expected Data:

-

Molecular Ion (M⁺•): The primary goal is to observe the molecular ion peak. For C₃H₃N₃S₂, the exact mass is approximately 144.9799. The presence of two sulfur atoms will give a characteristic isotopic pattern (M+1 and M+2 peaks).

-

Key Fragments: Fragmentation may proceed via loss of HSCN or cleavage of the triazine ring. The stability of the 1,2,4-triazine ring may lead to a prominent molecular ion peak.

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula.

Summary and Integrated Analysis

No single technique provides a complete picture. The power of spectroscopic characterization lies in integrating the data from all methods. For example, the N-H stretches in the FT-IR spectrum corroborate the exchangeable N-H protons seen in ¹H NMR. The downfield ¹³C NMR shifts for the C=S carbons confirm the thiocarbonyl groups identified in the FT-IR. Together, these data points build a self-validating case for the final structural assignment.

Sources

- 1. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Sci-Hub. 1, 2, 4-Triazoles. II. The Tautomerism of 3-α-Pyridyl-1, 2, 4-triazoline-5-thione and Its Methyl Derivatives / Chemical and Pharmaceutical Bulletin, 1972 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Synthesis, spectroscopic (UV–vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives / Journal of Molecular Structure, 2015 [sci-hub.ru]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,2,4-Triazine-Dithione Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Complexity in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of dithione functionalities creates a unique electronic and structural environment, enhancing the potential for targeted biological interactions. However, this complexity presents a significant challenge for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing unparalleled insight into molecular architecture at the atomic level.[3][4]

This guide moves beyond a simple catalog of spectral data. As a senior application scientist, the goal is to provide a framework for logical inquiry, explaining the causality behind spectral phenomena and offering field-proven methodologies. We will explore not just the 'what' but the 'why' of the ¹H and ¹³C NMR spectra of 1,2,4-triazine-dithione derivatives, empowering researchers to approach their own spectral assignments with confidence and scientific rigor.

The Spectroscopic Challenge of N,S-Heterocycles

Nitrogen and sulfur-containing heterocycles like 1,2,4-triazine-dithiones are notoriously complex subjects for NMR analysis.[5][6][7] Several intrinsic factors contribute to this complexity:

-

Tautomerism: The presence of labile protons allows for the existence of multiple tautomeric forms, primarily the dithione and thione-thiol isomers. These forms can co-exist in dynamic equilibrium, leading to broadened signals or multiple sets of peaks in the NMR spectrum.

-

Solubility: Many triazine derivatives exhibit poor solubility in common deuterated solvents, necessitating the use of more polar solvents like DMSO-d₆ or solvent mixtures, which can influence chemical shifts.[8]

-

Anisotropic and Inductive Effects: The electron-withdrawing nature of the nitrogen atoms and the C=S bonds significantly deshields adjacent protons and carbons. The triazine ring itself possesses a unique electronic environment that influences the chemical shifts of its substituents.

Understanding these foundational challenges is the first step in devising an effective analytical strategy. The choice of solvent, temperature, and specific NMR experiments must be made deliberately to overcome these hurdles.

Interpreting the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 1,2,4-triazine-dithione derivatives, key signals can be categorized as follows.

Key Proton Signals and Influencing Factors:

-

N-H Protons: Protons attached to nitrogen atoms are highly variable and their visibility depends on the solvent and tautomeric form. In DMSO-d₆, they typically appear as broad singlets at a downfield chemical shift (δ 10.0 - 14.0 ppm) due to hydrogen bonding with the solvent. Their exchange with D₂O can be used to confirm their assignment.

-

Ring Protons: If the triazine ring itself contains a C-H bond (e.g., at the C6 position), this proton will be significantly deshielded by the adjacent nitrogen atoms and C=S groups, typically resonating in the aromatic region.

-

Substituent Protons: Protons on alkyl or aryl groups attached to the triazine core will have their chemical shifts influenced by their proximity to the heterocyclic ring. Protons on carbons alpha to the ring are deshielded compared to their typical alkane or arene values.

The causality behind these shifts lies in the electronic landscape. The electronegative nitrogen atoms and the C=S double bonds withdraw electron density, reducing the shielding around nearby protons and shifting their resonance frequency downfield.

Table 1: Representative ¹H NMR Chemical Shift (δ) Ranges

| Proton Type | Typical Chemical Shift (δ, ppm) | Causality & Notes |

| N-H (Amide/Thioamide) | 10.0 - 14.0 | Highly deshielded due to electronegative environment and hydrogen bonding. Often broad. Exchangeable with D₂O. |

| Aromatic-H (Substituent) | 7.0 - 8.5 | Standard aromatic region, influenced by substituent effects on the aromatic ring itself. |

| Alkyl-H (α to Ring) | 2.5 - 4.5 | Deshielded by the inductive effect of the triazine ring. |

| S-H (Thiol Tautomer) | 3.0 - 5.0 | Appears if the thione-thiol equilibrium favors the thiol form. Can be broad. |

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For 1,2,4-triazine-dithione derivatives, the signals from the C=S carbons are particularly diagnostic.

Key Carbon Signals and Their Significance:

-

Thione Carbons (C=S): These are the most characteristic signals in the spectrum. The C=S double bond results in significant deshielding, pushing these carbon resonances far downfield, typically in the range of δ 160 - 190 ppm. Their identification is a primary confirmation of the dithione structure.

-

Triazine Ring Carbons (C=N): Carbons within the triazine ring that are part of a C=N double bond also appear downfield, generally between δ 145 - 160 ppm.[9]

-

Substituent Carbons: The chemical shifts of carbons on substituents provide information about their connectivity to the core. Carbons directly attached to the triazine ring will be influenced by its electronic effects.

To aid in the assignment of protonated carbons, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (including C=S and most C=N) will be absent.[10]

Table 2: Representative ¹³C NMR Chemical Shift (δ) Ranges

| Carbon Type | Typical Chemical Shift (δ, ppm) | Causality & Notes |

| Thione (C=S) | 160 - 190 | Highly deshielded due to the nature of the C=S double bond. A key diagnostic peak. |

| Triazine Ring (C=N) | 145 - 160 | Deshielded due to imine functionality and ring electronics.[9] |

| Aromatic Carbons | 110 - 150 | Standard aromatic region. Quaternary carbons (C-N, C-S) will be at the lower field end. |

| Alkyl Carbons | 10 - 60 | Standard aliphatic region. |

The Power of Synergy: 2D NMR for Unambiguous Assignment

For complex molecules like substituted triazine-dithiones, 1D NMR spectra alone are often insufficient for a complete and trustworthy structural assignment. Two-dimensional (2D) NMR techniques are essential for creating a self-validating dataset by revealing through-bond correlations.[5][10]

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is fundamental for mapping out the spin systems within alkyl chains or substituted aromatic rings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the most reliable way to assign protonated carbons.[6][8]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is the key experiment for connecting molecular fragments. For example, an HMBC correlation from a proton on a substituent to a carbon within the triazine ring provides definitive proof of its point of attachment.[10]

The logical workflow for structural elucidation using these techniques forms a self-validating loop, where correlations observed in one experiment must be consistent with the data from others.

Caption: Workflow for NMR-based structural elucidation.

A Field-Proven Experimental Protocol

This protocol is designed as a self-validating system to ensure high-quality, reliable data for a novel 1,2,4-triazine-dithione derivative.

Objective: To obtain a full set of 1D and 2D NMR spectra for unambiguous structural characterization.

Methodology:

-

Sample Preparation (The Foundation):

-

Solvent Choice: Begin with deuterated dimethyl sulfoxide (DMSO-d₆), as it generally provides good solubility for polar N,S-heterocycles and allows for the observation of exchangeable N-H protons.

-

Concentration: Accurately weigh ~10-15 mg of the purified compound and dissolve it in 0.6 mL of DMSO-d₆. Ensure complete dissolution.

-

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm) as the primary internal reference. Tetramethylsilane (TMS) can be added but is often unnecessary with modern spectrometers.

-

-

1D Spectra Acquisition (The Initial Survey):

-

Instrument: Use a spectrometer with a field strength of at least 400 MHz for ¹H.

-

¹H Spectrum: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.

-

DEPT-135 Spectrum: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.

-

-

2D Spectra Acquisition (The Connectivity Map):

-

gCOSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

-

gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond ¹Jсн coupling of ~145 Hz. This will correlate all protonated carbons with their attached protons.

-

gHMBC: Acquire a gradient-enhanced HMBC spectrum. This is critical. Optimize it for long-range couplings (ⁿJсн) of 8-10 Hz. This will reveal 2- and 3-bond correlations, which are essential for connecting the molecular puzzle pieces.

-

-

Data Analysis & Validation (The Final Proof):

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Begin by assigning the simplest spin systems from the COSY spectrum.

-

Use the HSQC spectrum to assign the corresponding carbon signals for these systems.

-

Critically, use the HMBC correlations to link these isolated spin systems to each other and to quaternary carbons (like C=S and C=N).

-

Trustworthiness Check: Ensure every assignment is supported by at least two independent pieces of data. For example, the assignment of a methylene group should be supported by its ¹H and ¹³C chemical shifts, its negative peak in the DEPT-135 spectrum, its correlation in the HSQC, and any relevant COSY and HMBC correlations.

-

Application in Drug Discovery and Development

For professionals in drug development, the precise structural data obtained from this NMR workflow is not merely academic—it is a cornerstone of the entire discovery pipeline.[11][12]

-

Hit Validation: Confirms that the compound synthesized is indeed the intended molecule, ensuring that subsequent biological screening data is valid.

-

Structure-Activity Relationship (SAR): By characterizing a series of analogues, NMR allows scientists to correlate specific structural modifications with changes in biological activity, guiding the rational design of more potent and selective drug candidates.[4]

-

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the absolute purity of a drug substance without the need for a specific reference standard of that same compound.

-

Metabolite Identification: NMR is a powerful tool for elucidating the structures of drug metabolites, which is a critical component of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

Caption: Role of NMR characterization in the drug discovery workflow.

Conclusion

The structural elucidation of 1,2,4-triazine-dithione derivatives is a task that demands a sophisticated and logical approach. By understanding the inherent spectroscopic challenges and systematically applying a suite of 1D and 2D NMR experiments, researchers can overcome ambiguity and achieve confident, verifiable characterization. The methodologies and insights provided in this guide serve as a robust framework for scientists in both academic and industrial settings, ultimately facilitating the discovery and development of novel therapeutics based on this important heterocyclic core.

References

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Chandrashekhar, N., Thomas, B., Gayathri, V., Ramanathan, K. V., & Nanje Gowda, N. M. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769-774. Retrieved from [Link]

-

ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. Retrieved from [Link]

-

Rossini, A. J., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Retrieved from [Link]

-

Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

-

Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved from [Link]

-

Li, Y., Wu, H., Wang, Z., & Wang, Q. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][5][9]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. Retrieved from [Link]

-

STEM Fellowship. (n.d.). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. STEM Journal. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

-

Zloh, M., & Tzakos, A. G. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

-

AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

-

Selimović, A., et al. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, X-ray, Spectroscopic characterization (NMR, FT-IR, RAMAN, and UV–VIS), Hirshfeld Surface Analysis, DFT, Molecular Docking, and estimating anticancer of 5,6-diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine. Retrieved from [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

Rani, V. A., & Kumari, Y. B. (2020). ECO-FRIENDLY SYNTHESIS OF 1,2,4-TRIAZINE DERIVATIVES. European Chemical Bulletin, 9(8), 262-265. Retrieved from [Link]

Sources

- 1. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. azooptics.com [azooptics.com]

- 5. Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand — STEM Journal [stem-journal.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. tdx.cat [tdx.cat]

- 9. arkat-usa.org [arkat-usa.org]

- 10. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the FT-IR Analysis of 1,2,4-Triazine-3,5(2H,4H)-dithione

This guide provides a comprehensive technical overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a critical analytical tool for the characterization of 1,2,4-Triazine-3,5(2H,4H)-dithione. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecular vibrations, experimental best practices, and detailed spectral interpretation of this important heterocyclic compound.

Introduction: The Significance of this compound

The 1,2,4-triazine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The dithione analogue, this compound, also known as 6-aza-2,4-dithiouracil, is of particular interest due to its structural relationship to biologically active pyrimidine bases.[4] Accurate structural elucidation is paramount for understanding its mechanism of action and for the rational design of new therapeutic agents.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the molecular structure and identifying the key functional groups within the molecule. By analyzing the absorption of infrared radiation, which excites specific molecular vibrations, we can obtain a unique "fingerprint" of the compound, providing direct evidence of its chemical identity and purity.

Molecular Structure and Fundamental Vibrational Modes

The interpretation of an FT-IR spectrum begins with a fundamental understanding of the molecule's structure and the types of vibrations its bonds can undergo. This compound is characterized by several key functional groups: secondary amine (N-H) groups, thiocarbonyl (C=S) groups, and the triazine ring itself.

A critical aspect of this molecule is its potential for thione-thiol tautomerism, where it can exist in equilibrium between the dithione form and various dithiol or thione-thiol forms.[5][6] In the solid state, which is typically analyzed by FT-IR, the dithione form is generally predominant. The vibrations of these groups give rise to characteristic absorption bands in the mid-infrared region.

-

N-H Stretching: The N-H groups in the ring are expected to produce absorption bands in the 3100-3400 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to hydrogen bonding, which is prevalent in the solid state.

-

C-H Stretching: A weak absorption is expected around 3000-3100 cm⁻¹ corresponding to the stretching of the lone C-H bond on the triazine ring.[7][8]

-

C=S (Thiocarbonyl) Stretching: The C=S bond is a weaker absorber than its C=O counterpart. Its stretching vibration is complex and often coupled with other vibrations, appearing in the fingerprint region. Literature suggests that bands associated with thioamides (a substructure within the molecule) can be found in a broad range, but key contributions are often located between 800 cm⁻¹ and 1400 cm⁻¹.[9]

-

Triazine Ring Vibrations: The stretching and bending of the C-N and C=N bonds within the heterocyclic ring produce a series of characteristic absorptions, typically in the 1600-1400 cm⁻¹ range.[10]

-

N-H Bending: The in-plane bending of the N-H groups gives rise to absorptions typically found around 1600-1500 cm⁻¹.[11]

Below is a diagram illustrating the key functional groups and their associated vibrational modes that are interrogated during FT-IR analysis.

Caption: Key vibrational modes of this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of the FT-IR spectrum is critically dependent on proper sample preparation. For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[12][13]

Rationale for Method Selection: KBr is an alkali halide that is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when compressed, minimizing scattering effects. This makes it an ideal matrix for transmission analysis.[12][14]

Step-by-Step KBr Pellet Preparation and Analysis Workflow

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the high-purity this compound sample to a fine powder using a clean agate mortar and pestle. The goal is to reduce particle size to less than 2 microns to minimize light scattering.[14]

-

In a separate, dry mortar, place approximately 150-200 mg of spectroscopy-grade KBr powder. Briefly grind to break up any clumps. Causality Insight: KBr is hygroscopic; prolonged grinding can introduce atmospheric moisture, leading to broad O-H absorption bands around 3450 cm⁻¹ and a sharp H-O-H bending band near 1640 cm⁻¹ in the final spectrum.[12] Therefore, this step must be performed expeditiously.

-

-

Mixing:

-

Add the ground sample to the KBr in the mortar.

-

Mix thoroughly by gentle grinding for about 60 seconds to ensure the sample is homogeneously dispersed within the KBr matrix.[12] A proper mix is crucial for a representative spectrum.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2 minutes.[15] Causality Insight: The pressure causes the KBr to plasticize and flow, encapsulating the sample particles in a solid, transparent, or translucent disk. Insufficient pressure results in an opaque, crumbly pellet that scatters light, while excessive pressure can sometimes induce changes in the crystal lattice of the sample.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

Collect a background spectrum of the empty sample compartment. This is a self-validating step that accounts for atmospheric CO₂ and H₂O vapor, as well as the instrument's own spectral characteristics.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

The following diagram outlines this validated experimental workflow.

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Data Analysis

The resulting FT-IR spectrum provides a wealth of structural information. The table below summarizes the expected characteristic absorption bands for this compound based on its functional groups and data from related compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Notes |

| 3250 - 3100 | Medium, Broad | N-H Stretching (ν N-H) | The broadness indicates significant intermolecular hydrogen bonding in the solid state. |

| ~3050 | Weak | C-H Stretching (ν C-H) | Aromatic/heterocyclic C-H stretch from the triazine ring. |

| 1580 - 1530 | Medium-Strong | N-H Bending (δ N-H) | In-plane bending vibration of the secondary amine groups, often coupled with ring vibrations. |

| 1500 - 1400 | Medium-Strong | C=N, C-N Ring Stretching | Complex series of bands corresponding to the fundamental vibrations of the triazine ring.[10] |

| 1350 - 1100 | Medium-Strong | Thioamide II & III Bands | These bands are characteristic of the thioamide (-NH-C=S) moiety and involve significant coupling of C-N stretching and N-H bending. The C=S bond has a major contribution in this region.[9] |

| 800 - 700 | Medium | C-H Out-of-Plane Bending | Bending vibration of the C-H group on the ring. |

| Below 800 | Medium-Weak | Ring Bending / C=S Bending | Complex vibrations involving out-of-plane bending of the ring and thiocarbonyl groups. |

Expert Analysis: The most diagnostic region for confirming the dithione structure is the combination of the broad N-H stretch above 3100 cm⁻¹ and the strong, complex absorptions in the 1350-1100 cm⁻¹ region.[9] The absence of a sharp S-H stretching band (typically ~2550 cm⁻¹) provides strong evidence against the presence of a significant thiol tautomer population in the solid sample. Furthermore, the position of the N-H stretch can provide qualitative insights into the strength of the hydrogen bonding network within the crystal lattice, a key factor in the compound's physical properties and potential biological interactions.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. A properly executed analysis, following the validated KBr pellet protocol, yields a detailed vibrational spectrum that serves as a unique molecular fingerprint. By carefully assigning the characteristic absorption bands corresponding to N-H, C=S, and triazine ring vibrations, researchers can confidently confirm the identity, assess the purity, and gain valuable insights into the intermolecular interactions of this pharmaceutically relevant compound.

References

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Available at: [Link]

-

Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. PubMed. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate. Available at: [Link]

-

Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

-

KBr Pellet Method. Shimadzu. Available at: [Link]

-

Infrared Spectra of Thioamides and Selenoamides. SciSpace by Typeset. Available at: [Link]

-

Tautomerism of 1,2,4-triazole thione. ResearchGate. Available at: [Link]

-

1,2,4-Triazine-3,5(2H,4H)-dione. NIST Chemistry WebBook. Available at: [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]

-

Utility Of 6-Azauracils In Synthesis of New Poly Heterocyclic Nitrogen Systems Bearing 1,2,4-Triazine Moiety as Antioxidant Probes. European Journal of Advanced Chemistry Research. Available at: [Link]

-

Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. PubMed. Available at: [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]

-

New 6-Azauracil Derivatives. ResearchGate. Available at: [Link]

- Sample prepar

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research and Analytical Reviews. Available at: [Link]

- Triazines – A comprehensive review of their synthesis and diverse biological importance. Unknown Source.

-

6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. PubMed. Available at: [Link]

-

Fundamental vibrations of 1,3,5-triazine. ResearchGate. Available at: [Link]

-

KBr Pellet Preparation for FTIR Analysis. YouTube. Available at: [Link]

- Table of Characteristic IR Absorptions. Unknown Source.

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate. Available at: [Link]

- IR Absorption Table. Unknown Source.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. globalscitechocean.com [globalscitechocean.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. scispace.com [scispace.com]

- 10. Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. shimadzu.com [shimadzu.com]

- 13. youtube.com [youtube.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Mass Spectrometry of Sulfur-Containing Triazine Heterocycles

Introduction: The Analytical Imperative for Sulfur-Containing Triazines

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its versatile biological activities.[1] When this six-membered heterocycle is functionalized with sulfur-containing substituents (e.g., thioethers, sulfones, thiones), a class of compounds emerges with significant therapeutic potential, including anticancer, antimicrobial, and antiviral properties.[2][3][4] For researchers and drug development professionals, the ability to unambiguously characterize these molecules is paramount. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural insight.[5][6]

This guide provides a deep dive into the mass spectrometric behavior of sulfur-containing triazine heterocycles. Moving beyond a simple recitation of protocols, we will explore the causal relationships between molecular structure, ionization behavior, and fragmentation pathways. Our objective is to equip the reader with the expert knowledge required to develop robust analytical methods, interpret complex spectra, and confidently elucidate the structure of novel triazine-based compounds.

Part 1: Mastering Ionization—The Gateway to Analysis

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the single most critical experimental decision, directly influencing data quality and the very feasibility of the analysis. For sulfur-containing triazines, which possess moderate polarity and multiple potential charge-carrying sites (the ring nitrogens and the sulfur atom), soft ionization techniques are invariably the methods of choice.

Electrospray Ionization (ESI): The Workhorse Technique

Electrospray ionization (ESI) is the premier technique for this class of compounds, particularly when coupled with liquid chromatography (LC-MS).[5][7] Its gentle nature preserves the intact molecule, typically yielding the protonated species, [M+H]⁺.

-

Expertise in Action: The basicity of the triazine ring nitrogens makes them the most probable sites of protonation. However, the specific substitution pattern can influence this. In molecules with multiple amino groups, the exocyclic nitrogens can also be protonation sites. Understanding the most likely site of protonation is key to predicting subsequent fragmentation. ESI-MS has proven to be a specific and highly sensitive method for the detection and characterization of these compounds.[5]

-

Trustworthiness through Self-Validation: A well-defined [M+H]⁺ ion is the first checkpoint. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion, providing a self-validating data point that anchors all subsequent structural elucidation.[8][9] For example, an observed mass with an error of less than 5 ppm from the theoretical mass provides strong confidence in the assigned molecular formula.

Atmospheric Pressure Chemical Ionization (APCI)

For less polar triazine derivatives that may not ionize efficiently by ESI, APCI offers a robust alternative. It is particularly useful for compounds amenable to gas-phase analysis and can be less susceptible to matrix effects than ESI.

Choosing the Right Mobile Phase

In LC-MS, the mobile phase is not merely a solvent; it is an active participant in the ionization process.

-

Acidic Modifiers (e.g., Formic Acid): Adding a small amount (typically 0.1%) of formic acid to the mobile phase is standard practice. It provides a ready source of protons, promoting the formation of the desired [M+H]⁺ ions and improving chromatographic peak shape.

-

Ammonium Acetate/Formate: For certain analyses, especially those aiming for high quantitative accuracy, using a buffer like ammonium acetate can help stabilize the spray and control the pH.[10]

Part 2: Decoding Fragmentation—The Language of Structure

Once ionized, the molecule's structure is interrogated using tandem mass spectrometry (MS/MS). The precursor ion (e.g., [M+H]⁺) is isolated, subjected to collision-activated dissociation (CAD), and the resulting product ions are analyzed.[5][8] The fragmentation pattern is a unique fingerprint of the molecule, revealing its constituent parts and connectivity.

Core Triazine Ring Fragmentation

The triazine ring, while aromatic, is susceptible to specific cleavage patterns. The most common fragmentation pathways involve the substituents and their interactions with the core structure. A foundational step in the analysis is the cleavage of bonds connecting substituents to the ring.[11]

The Definitive Influence of the Sulfur Substituent

The presence of a sulfur atom introduces unique and highly diagnostic fragmentation pathways. The sulfur atom's ability to exist in multiple oxidation states (thioether, sulfoxide, sulfone) and its different bonding configurations (e.g., thioamide) create specific neutral losses and fragment ions.

-

Cleavage of Alkyl Thioether Groups: A dominant fragmentation pathway for S-alkylated triazines is the cleavage of the C-S bond, often accompanied by a hydrogen rearrangement. This results in the loss of an alkene and the formation of a thiol-substituted triazine fragment.

-

Loss of the Entire Side Chain: Cleavage of the bond between the triazine ring and the sulfur atom leads to the loss of the entire thioalkyl group (•SR).

-

Thioamide-Specific Fragmentation: Compounds containing a thioamide or thiourea moiety often exhibit characteristic losses. For instance, the loss of a thiocarbonyl group (C=S) has been observed in the fragmentation of certain fused triazine systems.[3]

The diagram below illustrates these primary fragmentation pathways for a generic sulfur-substituted triazine.

Differentiating Isomers

MS/MS is exceptionally powerful for distinguishing between structural isomers, a common challenge in drug development.[5] Isomers with different substitution patterns on the triazine ring will produce distinct product ion spectra, even if their precursor masses are identical. For example, the position of a methylthio group will dictate which adjacent bonds are cleaved, leading to unique fragment masses that pinpoint the substituent's location.

Part 3: Advanced Methodologies and Experimental Protocols

Achieving high-quality, reproducible data requires meticulously designed workflows. This section outlines a standard protocol for the LC-MS/MS analysis of a novel sulfur-containing triazine derivative.

General LC-MS/MS Experimental Workflow

The analysis follows a logical sequence from sample preparation to data interpretation. This workflow ensures that each step builds upon a foundation of quality, from a clean sample to a confident structural assignment.

Step-by-Step Protocol: Characterization of a Novel Triazine

This protocol details the essential steps for analyzing a newly synthesized sulfur-containing triazine derivative.

Objective: To confirm the molecular weight, determine the elemental composition, and elucidate the fragmentation pattern of a novel compound.

Instrumentation: High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 methanol:water solution to create a 1 mg/mL stock.

-

Perform a serial dilution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

-

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[10]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[10]

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.

-

Flow Rate: 0.3-0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS1 Full Scan: Acquire data over a mass range of m/z 100-1000. Verify the presence of the expected [M+H]⁺ ion and check for other adducts (e.g., [M+Na]⁺). Use the high-resolution data to confirm the elemental composition.

-

MS/MS Analysis:

-

Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS scans on the most intense ions from the MS1 scan.

-

Alternatively, create an inclusion list with the exact m/z of the target [M+H]⁺ ion.

-

Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragments, from gentle (loss of side chains) to more extensive (ring cleavage).

-

-

-

Data Interpretation:

-

Extract the MS/MS spectrum for the compound of interest.

-

Calculate the mass differences between the precursor ion and the major fragment ions.

-

Propose logical neutral losses (e.g., loss of H₂S, alkyl groups, CO, etc.) that correspond to these mass differences.

-

Use the high-resolution fragment data to determine the elemental composition of each fragment, which greatly aids in proposing their structures.

-

Reconstruct the fragmentation pathway to build a confident structural assignment.

-

Part 4: Applications in Drug Development

The robust methodologies described above are not academic exercises; they are critical workflows in the pharmaceutical industry.[6]

-

Metabolite Identification: During drug metabolism studies, MS is used to identify how the parent drug is modified in biological systems. The fragmentation patterns of potential metabolites are compared to the parent drug to pinpoint the site of modification (e.g., oxidation of the sulfur atom to a sulfoxide or sulfone).

-

Impurity and Degradation Profiling: High-resolution LC-MS is essential for detecting, identifying, and quantifying impurities and degradation products in drug substances and products, ensuring safety and efficacy.[6][9]

-

Quantitative Bioanalysis: Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, provide the high sensitivity and selectivity required to measure drug concentrations in biological fluids like plasma or urine.[7][12]

Table 1: Common Adducts and Neutral Losses

The following table summarizes common observations that are diagnostic in the analysis of sulfur-containing triazines.

| Observation Type | m/z Relationship | Common Identity | Significance |

| Adduct Ion | M + 23.0 | [M+Na]⁺ | Confirms molecular weight; can be prominent with glass vials. |

| Adduct Ion | M + 39.1 | [M+K]⁺ | Confirms molecular weight; less common than sodium adduct. |

| Protonated Dimer | 2M + 1.0 | [2M+H]⁺ | Can occur at high concentrations; confirms molecular weight. |

| Neutral Loss | Precursor - 34.0 | Loss of H₂S | Indicates a thiol or thione group undergoing rearrangement. |

| Neutral Loss | Precursor - 48.0 | Loss of SO | Suggests fragmentation of a sulfoxide moiety. |

| Neutral Loss | Precursor - 64.0 | Loss of SO₂ | Diagnostic for the presence of a sulfone group. |

Conclusion

The mass spectrometric analysis of sulfur-containing triazine heterocycles is a nuanced field where a deep understanding of chemical principles informs expert practice. By carefully selecting ionization techniques, systematically applying collision energy, and leveraging the power of high-resolution instrumentation, researchers can move from a simple mass measurement to a complete and confident structural assignment. The principles and protocols outlined in this guide provide a robust framework for tackling the analytical challenges posed by this important class of molecules, ultimately accelerating the pace of discovery and development.

References

-

Banoub, J., Gentil, E., & Kiceniuk, J. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Butler, D. N., & Mwebsa, N. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]

-

Srinivas, R., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. ResearchGate. Available at: [Link]

-

Nielsen, M. L., et al. (2018). Use of ESI-MS to determine reaction pathway for hydrogen sulphide scavenging with 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine. PubMed. Available at: [Link]

-

Parrilla Vázquez, P., et al. (2019). LC-MS/MS chromatograms of five triazines obtained after MSPD method was applied. ResearchGate. Available at: [Link]

-

TSI Journals. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine. TSI Journals. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra and proposed fragments for selected triazine pesticides. ResearchGate. Available at: [Link]

-

Aly, A. A. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica. Available at: [Link]

-

Singh, V., & Kuntal, D. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. ResearchGate. Available at: [Link]

-

Wang, J., et al. (n.d.). Hydrazino-s-triazine based labelling reagents for highly sensitive glycan analysis via liquid chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]

-

D'Aco, S., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. PubMed. Available at: [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

Nikolova, R., et al. (2022). s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. National Institutes of Health (NIH). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Liko, I., et al. (2021). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers. Available at: [Link]

-

ResearchGate. (n.d.). A predicted Mass fragmentation pattern. ResearchGate. Available at: [Link]

-

El-Reash, G. A., et al. (2017). (PDF) Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. ResearchGate. Available at: [Link]

-

Chalen, B. C., & Cramer, J. (2022). Advances in high-throughput mass spectrometry in drug discovery. PubMed Central. Available at: [Link]

-

Al-Warhi, T., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Diversity-oriented transformation of methyl triazine via sulfur-mediated pathways: access to 2,4-disubstituted triazines functionalized with thioamides and amides. Chemical Communications. Available at: [Link]

-

El-Sawy, A. A., et al. (2020). Effect of s-Triazine Ring Substitution on the Synthesis of Organic Resorcinol-Formaldehyde Xerogels. MDPI. Available at: [Link]

-

Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

Tautomeric forms of 1,2,4-triazine-3,5(2H,4H)-dithione

An In-Depth Technical Guide to the Tautomeric Forms of 1,2,4-Triazine-3,5(2H,4H)-dithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between structurally distinct isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule dictate its physicochemical properties, including solubility, lipophilicity, and, most critically, its ability to interact with biological targets. This guide provides a detailed examination of the tautomeric landscape of this compound, a scaffold of interest in medicinal chemistry. We will explore the potential tautomeric forms, analyze the spectroscopic and computational evidence that elucidates their relative stabilities, and provide robust experimental protocols for their characterization.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism in heterocyclic compounds often involves the migration of a proton between a heteroatom (like nitrogen or sulfur) and a carbon atom. In the context of this compound, the primary equilibrium to consider is thione-thiol tautomerism. Six-membered heteroaromatic rings containing hydroxyl (-OH) or sulfhydryl (-SH) groups at positions 2 or 4 preferentially exist in their keto or thioketo (thione) forms in solution[1]. This preference is a complex interplay of factors including aromaticity, solvent effects, and intramolecular hydrogen bonding.

The stability of the thione form is often enhanced in polar solvents, which can stabilize the more polar C=S bond[2][3]. Conversely, nonpolar solvents may favor the less polar thiol form[3]. This environmental dependence is a critical consideration in drug development, as the molecule's local environment—be it in an aqueous physiological medium or a nonpolar lipid bilayer—can shift the equilibrium and alter its biological activity.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms arising from proton shifts between the nitrogen and sulfur atoms. The principal forms involved in the equilibrium are the dithione, two distinct thione-thiol forms, and the dithiol form.

Figure 1: Potential tautomeric forms of this compound.

While all forms are theoretically possible, extensive studies on related heterocyclic thioamides and triazoles consistently show a strong preference for the thione tautomer over the thiol form[4][5][6]. This is attributed to the greater strength of the C=S double bond and favorable resonance stabilization within the heterocyclic ring in the thione configuration.

Elucidating the Predominant Tautomer: A Multi-faceted Approach

Spectroscopic Characterization

Spectroscopy is the primary experimental tool for identifying which tautomer predominates in a given state (solid or solution).

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the functional groups present. The dithione form is characterized by the presence of N-H stretching bands (typically broad, around 3100-3300 cm⁻¹) and a prominent C=S (thiocarbonyl) stretching vibration (typically 1100-1300 cm⁻¹). Conversely, the thiol forms would exhibit a sharp S-H stretching band (around 2500-2600 cm⁻¹) and the absence of a strong C=S band. The IR spectrum of the closely related 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil) clearly shows N-H and C=O stretching, confirming the dione structure, which serves as a strong analogue[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most direct evidence in ¹H NMR is the presence or absence of signals corresponding to N-H and S-H protons. N-H protons are typically broad and their chemical shift is concentration and solvent-dependent, while S-H protons are usually sharper. In deuterated solvents like DMSO-d₆, N-H protons are readily observed, whereas S-H protons might undergo exchange. For example, the ¹H NMR spectrum of a related 4-aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione shows distinct N-H signals around δ 11.16 and 9.70 ppm, confirming the thione structure[8][9].

-

¹³C NMR: The chemical shift of the carbon atoms involved in the C=S bond is highly informative. A thiocarbonyl carbon (C=S) is significantly deshielded and typically resonates in the range of δ 170-190 ppm. In contrast, a carbon in a C-S single bond (as in the thiol form) would appear much further upfield.

-

-

UV-Vis Spectroscopy: The electronic transitions observed in UV-Vis spectroscopy differ for thione and thiol tautomers. Thione forms typically exhibit a characteristic low-energy n → π* transition for the C=S group, which is absent in the thiol form[4]. Studies on similar heterocyclic systems show that the thione form predominates in polar solvents, and this equilibrium can be monitored by observing changes in the absorption spectra[2][3].

| Spectroscopic Method | Evidence for Dithione Form | Evidence for Thiol-containing Forms |

| IR Spectroscopy | Strong N-H stretch (~3200 cm⁻¹), C=S stretch (~1200 cm⁻¹) | S-H stretch (~2550 cm⁻¹), C=N stretch (~1600 cm⁻¹) |

| ¹H NMR Spectroscopy | Observable broad N-H proton signals | Observable sharp S-H proton signal (if not exchanged) |

| ¹³C NMR Spectroscopy | C=S carbon signal at high chemical shift (δ > 170 ppm) | C-S carbon signal at lower chemical shift |

| UV-Vis Spectroscopy | Characteristic n → π* absorption band for C=S group | Absence of the n → π* C=S band |

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These methods calculate the ground-state energies of each isomer in the gas phase and can simulate solvent effects using models like the Polarizable Continuum Model (PCM).

Recent computational studies on related 1,3,5-triazine derivatives have shown that tautomers with keto or thione groups are significantly more stable than their enol or thiol counterparts[10][11]. For example, calculations on cyanuric acid (the oxygen analogue) show the tri-keto isomer to be the most stable[12]. This trend is expected to hold for the dithione analogue, with calculations consistently predicting the dithione form to be the thermodynamic minimum by several kcal/mol. These computational insights provide a strong theoretical foundation that corroborates experimental findings.

Experimental Protocols for Tautomeric Analysis

A self-validating approach to confirming the tautomeric state involves a combination of spectroscopic techniques and computational modeling, as outlined below.

Figure 2: Workflow for the comprehensive analysis of tautomeric forms.

Step-by-Step Protocol: NMR Analysis for Tautomer Identification

This protocol describes the use of ¹H and ¹³C NMR to identify the predominant tautomer in solution.

-

Objective: To determine the tautomeric form of this compound in a polar aprotic solvent.

-

Materials:

-

This compound (5-10 mg)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide), 99.9 atom % D

-

NMR tubes

-

Tetramethylsilane (TMS) internal standard (if not already in solvent)

-

-

Procedure:

-

Accurately weigh approximately 5 mg of the compound and transfer it to a clean, dry NMR tube.

-

Add ~0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and gently vortex or agitate until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Insert the NMR tube into the spectrometer spinner and place it in the NMR magnet.

-

Acquire a ¹H NMR spectrum.

-

Causality: A standard proton spectrum is acquired first to identify exchangeable protons (N-H, S-H) and aromatic/aliphatic protons. The dithione form should show two distinct, broad N-H signals. The thiol form would show a sharper S-H signal.

-

-

Acquire a ¹³C NMR spectrum.

-

Causality: This experiment is crucial for identifying the carbon environment. A long acquisition time or a concentrated sample may be necessary due to the lower natural abundance of ¹³C and potentially long relaxation times of quaternary carbons. Look for signals in the δ 170-190 ppm range, which are indicative of C=S carbons.

-

-

(Optional) Acquire a ¹H-¹³C correlation spectrum (e.g., HSQC or HMBC) to correlate proton and carbon signals, confirming assignments.

-

-

Data Analysis & Interpretation:

-

¹H Spectrum: Integrate the signals. The presence of two broad signals integrating to 1H each in the downfield region (typically δ > 9 ppm in DMSO) strongly supports the (2H,4H)-dithione structure. The absence of a sharp signal in the typical S-H region (δ 3-5 ppm) argues against the thiol form.

-

¹³C Spectrum: Identify the two thiocarbonyl carbons. Their presence in the characteristic downfield region provides definitive evidence for the dithione tautomer.

-

-

Validation: The results are validated by comparing them to the predictions from computational modeling. The experimental confirmation of the most stable computationally predicted isomer provides a high degree of confidence in the assignment.

Conclusion and Implications for Drug Development

The combined weight of spectroscopic evidence and theoretical calculations strongly indicates that this compound exists predominantly in the dithione form, particularly in the solid state and in polar solvents. While minor populations of the thiol tautomers may exist in equilibrium, especially in non-polar environments, they do not represent the major species.

For drug development professionals, this is a critical piece of information. The dithione form presents two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=S groups). This contrasts sharply with the dithiol form, which would have two hydrogen bond donors (the S-H groups) and two hydrogen bond acceptors (the ring nitrogens). This difference in hydrogen bonding capacity fundamentally alters how the molecule can dock into a protein's active site. Therefore, any structure-activity relationship (SAR) studies or computational docking simulations must utilize the correct, predominant dithione tautomer to yield meaningful and predictive results.

References

-

Fathalla, W., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1483-1489. [Link]

-

Bede, A. L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147. [Link]

-

ResearchGate. (2021). Investigation of Tautomerism of 1,3,5-Triazine Derivative, Stability, and Acidity of Its Tautomers from Density Functional Theory. [Link]

-

Canadian Science Publishing. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

-

ResearchGate. Thione–thiol tautomerism of I' and II'. [Link]

-

Química Organica.org. Tautomerism in aromatic heterocycles. [Link]

-

Clementi, S., & Katritzky, A. R. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-214. [Link]

-

SpectraBase. 4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dithione. [Link]

-

Kang, G. F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein journal of organic chemistry, 16, 1447–1455. [Link]

-

Beilstein Journals. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

-

ResearchGate. (2012). Computational Study of Tautomerism and Aromaticity in Mono- and Dithio-Substituted Tropolone. [Link]

-

Kang, G. F., & Zhang, G. (2020). Supporting Information for One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]

-

Beilstein Journals. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. [Link]

-

Bendtsen, J., et al. (1999). The High-Resolution Infrared Spectrum of 1,2,4-Triazine Vapor between 550 and 1700 cm⁻¹. Journal of Molecular Spectroscopy, 198(1), 77-93. [Link]

-